4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is a chemical compound with the molecular formula C13H16N2O. It features a quinoline moiety, which is a bicyclic structure known for its biological activity, attached to a butan-2-one group. The compound is identified by its CAS number 92869-89-1 and has several physical properties, including a boiling point of approximately 445.4ºC and a flash point of 223.2ºC . The presence of the dimethylquinoline structure suggests potential applications in medicinal chemistry, particularly in drug design.
The chemical reactivity of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one can be explored through various organic reactions. It may undergo nucleophilic substitutions due to the amino group, allowing it to react with electrophiles. Additionally, the carbonyl group in the butanone moiety can participate in condensation reactions or serve as a target for reduction processes. For example, under acidic conditions, it could react similarly to other ketones where the carbonyl oxygen becomes protonated, enhancing electrophilicity and facilitating further reactions .
Synthesis of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one typically involves multi-step organic synthesis techniques. A common method may include:
These steps may vary based on available reagents and desired yields.
The unique structure of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one positions it as a candidate for various applications:
Interaction studies involving 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one could focus on its binding affinity to biological targets such as enzymes or receptors. These studies are critical for understanding its mechanism of action and potential therapeutic effects. Techniques like surface plasmon resonance or molecular docking simulations could be employed to elucidate these interactions.
Several compounds share structural characteristics with 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-N-butan-2-yl-4,4-dimethylpentanamide | Similar amine and carbon backbone | Contains a pentanamide structure |
| 1-Aminobutan-2-one | Simple amine with a ketone functional group | Lacks the quinoline moiety |
| 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | Hydroxyl group substitution on the quinoline | Hydroxyl group may enhance solubility and reactivity |
The uniqueness of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one lies in its specific combination of the dimethylquinoline structure with an amino butanone moiety, which may lead to distinct biological activities compared to similar compounds.
The quinoline core in 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is typically constructed via cyclocondensation reactions. Microwave-assisted synthesis has emerged as a superior approach due to its rapid reaction kinetics and enhanced yields compared to conventional heating.
Microwave irradiation facilitates intramolecular cyclization by enabling precise temperature control and reducing side reactions. For instance, the synthesis of pyrimido[4,5-b]quinolines via microwave-assisted cyclocondensation of N-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes with p-toluenesulfonic acid (PTSA) achieves completion in 10 minutes at 573 K, yielding 85–90% product. In contrast, conventional reflux methods require 60 minutes and result in lower yields (70–75%). This efficiency stems from microwave-specific dielectric heating, which accelerates molecular collisions and stabilizes transition states.
A similar protocol applies to quinoline intermediates derived from anilines and diethyl-1,3-acetonedicarboxylate. Acid-catalyzed microwave-assisted cyclocondensation completes in 5–10 minutes with near-quantitative yields, whereas traditional heating necessitates hours. The table below contrasts microwave and conventional methods for quinoline synthesis:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 5–15 minutes | 60–180 minutes |
| Yield | 85–95% | 70–80% |
| Temperature Control | Precise (573 K) | Gradual heating |
| Byproduct Formation | Minimal | Moderate |
To install the 3,4-dimethyl substituents, substituted anilines bearing methyl groups at the ortho and meta positions serve as starting materials. For example, 2,3-dimethylaniline undergoes cyclocondensation with ethyl acetoacetate under microwave irradiation in the presence of chloramine-T, yielding 3,4-dimethylquinoline derivatives in 95% yield. The methyl groups’ electronic effects direct regioselectivity, ensuring proper substitution at the 3- and 4-positions.
The butan-2-one moiety in 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is introduced via ketone-amine coupling. Recent advances in catalytic deaminative coupling enable efficient construction of this linkage.
A Ru–H complex, (PCy₃)₂(CO)RuHCl, catalyzes the coupling of anilines, aldehydes, and allylamines to form 2,3-disubstituted quinolines. In this method, the imine intermediate—formed from aniline and aldehyde—reacts with allylamine to yield the quinoline scaffold. Applied to 3,4-dimethylquinoline synthesis, this strategy could involve:
This method avoids stoichiometric reagents and generates ammonia as the sole byproduct, aligning with green chemistry principles.
Cu(I) catalysts enable the coupling of ω-chloro ketones, primary amines, and alkynes to form α-quaternary carbons in N-heterocycles. For 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one, the protocol could involve:
This method’s key advantage lies in its ability to form sterically hindered bonds, which are challenging via traditional nucleophilic substitutions.
The butan-2-one group offers versatile handles for derivatization, enabling access to analogs with tailored properties.
Lithium aluminum hydride (LiAlH₄) reduces butan-2-one to butan-2-ol under anhydrous conditions. Applying this to 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one yields the corresponding alcohol, which can be further functionalized via esterification or alkylation:
$$
\text{4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one} \xrightarrow{\text{LiAlH}_4} \text{4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-ol}
$$
The ketone’s electrophilic carbonyl carbon reacts with Grignard reagents or organolithium compounds to form tertiary alcohols. For example, methylmagnesium bromide adds to butan-2-one, yielding 3-methylbutan-2-ol. Applied to the target compound, this strategy could introduce alkyl or aryl groups at the ketone position.
While butan-2-one is resistant to further oxidation, its α-hydrogens participate in condensation reactions. For instance, treatment with hydroxylamine forms the corresponding oxime, which can undergo Beckmann rearrangement to generate amides.
B-cell lymphoma 6 protein represents a transcriptional repressor and oncogenic driver that has emerged as a significant target for therapeutic intervention [14] [15]. The compound 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one possesses structural features that may enable allosteric inhibition of B-cell lymphoma 6 through novel binding mechanisms [19].
Quinoline-based compounds have demonstrated potent B-cell lymphoma 6 inhibitory activity, with tricyclic quinolinone series showing particular promise for cellular target engagement [14]. Recent optimization studies of quinolinone derivatives have identified compounds with biochemical affinities in the nanomolar range and cellular activities suitable for in vivo applications [14] [19].
Allosteric inhibition of B-cell lymphoma 6 occurs through binding to sites distinct from the primary corepressor interaction surface [15] [20]. These allosteric sites undergo conformational changes upon ligand binding, leading to disruption of B-cell lymphoma 6 transcriptional complexes and subsequent derepression of target genes [20].
The mechanism of allosteric inhibition involves conformational perturbations that propagate from the binding site to the functional domains of the protein [37] [42]. For B-cell lymphoma 6, allosteric modulators disrupt the ability to recruit histone deacetylases and other corepressor proteins, thereby hindering transcriptional repression capacity [18] [20].
Quinoline derivatives targeting B-cell lymphoma 6 demonstrate binding to the BTB domain, with crystal structures revealing specific interaction patterns [14]. The tricyclic quinolinone scaffold maintains key interactions including π-π stacking with aromatic residues and hydrogen bonding with conserved amino acids [14].
The optimization of quinoline-based B-cell lymphoma 6 inhibitors has revealed critical structure-activity relationships for allosteric modulation [14] [15]. Molecular weight reduction and topological polar surface area optimization have proven essential for achieving favorable pharmacokinetic profiles while maintaining potent cellular activity [14].
| Compound Series | Biochemical IC50 (nM) | Cellular IC50 (nM) | Binding Mode | Reference |
|---|---|---|---|---|
| Tricyclic quinolinones | 6-25 [14] | 22-26 [14] | Allosteric BTB domain [14] | [14] |
| Triazolopyrimidines | Variable [16] | Low micromolar [16] | BTB/SMRT disruption [16] | [16] |
| Quinoline carboxamides | 10-100 [15] | Micromolar range [15] | Protein-protein inhibition [15] | [15] |
The presence of the amino ketone functionality in 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one may facilitate allosteric binding through formation of specific hydrogen bonding networks with B-cell lymphoma 6 residues . The dimethyl substitution pattern on the quinoline ring could influence binding affinity and selectivity for the allosteric site [14].
Allosteric modulation of protein function represents a sophisticated regulatory mechanism that enables fine-tuning of biological responses [35] [36]. In the case of B-cell lymphoma 6, allosteric inhibitors induce conformational changes that preferentially stabilize inactive conformations of the protein [37].
The allosteric mechanism involves initial binding of the small molecule to a regulatory site, followed by propagation of conformational changes throughout the protein structure [41]. This results in altered binding affinity for natural corepressor proteins and disruption of transcriptional repression complexes [20].
For quinoline-based allosteric inhibitors, the mechanism involves stabilization of conformational states that prevent effective corepressor recruitment [14]. The resulting derepression of B-cell lymphoma 6 target genes leads to cellular phenotypes consistent with functional inhibition of the transcriptional repressor [16] [17].
The structure-activity relationships of quinoline-amino ketone analogues reveal fundamental principles governing biological activity and target selectivity [22] [25]. The compound 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one exemplifies the quinoline-amino ketone pharmacophore, which has demonstrated diverse pharmacological activities across multiple therapeutic areas [49] [50].
Quinoline derivatives exhibit biological activities that are intimately related to their chemical structure, with specific substitution patterns determining pharmacological profiles [22] [24]. The quinoline nucleus serves as a privileged scaffold that can be modified to achieve selective engagement with various biological targets [51] [55].
The quinoline-amino ketone pharmacophore consists of several key structural elements that contribute to biological activity [44] [47]. The quinoline ring system provides the core aromatic framework necessary for π-π interactions with target proteins, while the amino ketone moiety introduces hydrogen bonding capabilities and conformational flexibility .
Pharmacophore modeling studies of quinoline derivatives have identified critical features for biological activity [44]. A six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic ring features has been established for cytotoxic quinolines with tubulin inhibitory activity [44].
| Pharmacophore Feature | Contribution to Activity | Structural Requirement | Reference |
|---|---|---|---|
| Quinoline aromatic ring | π-π stacking interactions | Essential core structure [49] | [49] |
| Amino group | Hydrogen bonding [26] | Flexible positioning [26] | [26] |
| Ketone functionality | Electrophilic center [52] | Reactivity modulation [52] | [52] |
| Methyl substituents | Hydrophobic interactions [45] | Position-dependent effects [45] | [45] |
The 3,4-dimethyl substitution pattern on the quinoline ring influences both electronic properties and steric interactions with target proteins . These methyl groups can enhance binding affinity through favorable hydrophobic contacts while potentially restricting conformational flexibility .
Structure-activity relationship studies demonstrate that the position and nature of substituents on the quinoline ring profoundly influence biological activity [21] [22]. For antimalarial quinolines, substitution at the 8-position abolishes activity, while modifications at the 3-position generally decrease antimalarial potency [45].
The amino ketone side chain length and substitution pattern critically affect pharmacological properties [26]. Studies of quinoline derivatives with flexible amino side chains reveal that two-methylene spacers generally provide superior activity compared to three-methylene linkers [26].
Electron-donating and electron-withdrawing substituents on the quinoline ring system modulate biological activity through effects on electronic distribution and binding affinity [25]. The presence of halogen substituents, particularly fluorine and chlorine, often enhances biological activity through favorable halogen bonding interactions [24].
The mechanistic basis for quinoline-amino ketone structure-activity relationships involves multiple molecular interactions that determine target selectivity and potency [25] [27]. The quinoline aromatic system participates in π-π stacking interactions with aromatic amino acid residues in target proteins [44].
The amino ketone functionality provides both hydrogen bond donor and acceptor capabilities, enabling formation of specific binding interactions with target proteins [52]. The ketone carbonyl can participate in hydrogen bonding with backbone amide groups or side chain hydroxyl and amino groups [52].
Conformational flexibility of the amino ketone linker allows optimization of binding geometry within target protein active sites . This flexibility enables accommodation of diverse binding pocket architectures while maintaining favorable interaction patterns .
Quantum mechanical calculations of electron density distribution for quinoline derivatives, including compounds structurally related to 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one, have been extensively investigated using density functional theory methods. The compound 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol and CAS number 92869-89-1 [1].
Comprehensive frontier molecular orbital studies on quinoline derivatives demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital calculations provide critical insights into electron density distribution patterns [2] [3]. For quinoline-based compounds, density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets reveal characteristic electron density distributions where the highest occupied molecular orbital energies typically range from -5.4 to -6.3 eV, while lowest unoccupied molecular orbital energies span from -1.8 to -3.9 eV [2] [3].
The electron density distribution in quinoline derivatives shows distinct patterns where the quinoline ring system exhibits significant π-electron delocalization. Theoretical calculations indicate that the highest occupied molecular orbital electron density primarily localizes on the quinoline moiety and extends to any amino substituents, while the lowest unoccupied molecular orbital density concentrates on the quinoline ring with additional contributions from carbonyl-containing substituents [2] [4].
Quantum mechanical calculations provide comprehensive global reactivity descriptors that characterize the electronic properties of quinoline derivatives. These descriptors include electronegativity, chemical hardness, chemical softness, electrophilicity index, and chemical potential [2] [8] [3]. For quinoline-based compounds, the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 1.8 to 4.0 eV, with smaller gaps indicating higher reactivity and greater polarizability [2] [4].
The electrophilicity index values for quinoline derivatives generally range from 2.5 to 6.5 eV, indicating moderate to high electrophilic character. Chemical hardness values typically span 1.5 to 2.5 eV, while chemical softness values range from 0.4 to 0.7 eV⁻¹ [2] [3]. These parameters provide quantitative measures of the compound's propensity to participate in various chemical reactions and molecular interactions.
| Parameter | Typical Range for Quinoline Derivatives | Units |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.4 to -6.3 | eV |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -3.9 | eV |
| Energy Gap | 1.8 to 4.0 | eV |
| Electrophilicity Index | 2.5 to 6.5 | eV |
| Chemical Hardness | 1.5 to 2.5 | eV |
Time-dependent density functional theory calculations reveal electronic transition properties crucial for understanding excited state electron density distributions [9] [10] [11]. For quinoline derivatives, the major electronic transitions typically occur in the ultraviolet-visible region between 300-450 nm, corresponding to π→π* transitions within the quinoline ring system [10] [11].
The calculated absorption spectra show that quinoline compounds exhibit multiple electronic transitions with varying oscillator strengths. The strongest transitions usually correspond to charge transfer from the quinoline ring to electron-accepting substituents, resulting in significant changes in electron density distribution upon photoexcitation [9] [11].
Molecular dynamics simulations provide comprehensive insights into the dynamic behavior and stability of protein-ligand complexes involving quinoline derivatives such as 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one [12] [13] [14]. Standard molecular dynamics protocols employ force fields such as AMBER FF18SB for protein representation and General Amber Force Field for ligand parameterization, with TIP3P water models for solvation [12].
Typical simulation protocols involve initial energy minimization using steepest descent and conjugate gradient algorithms, followed by gradual heating from 0 K to 300 K over 50 picoseconds under constant volume conditions. Equilibration phases of 500 picoseconds are conducted under isobaric-isothermal ensemble conditions, maintaining constant temperature at 300 K and pressure at 1 bar using Berendsen barostat [12].
Molecular dynamics simulations enable quantitative assessment of protein-ligand binding stability through multiple analytical approaches [13] [15] [14]. Root mean square deviation analysis of ligand coordinates relative to initial binding poses provides measures of conformational stability over simulation time scales. Studies demonstrate that stable binding complexes typically exhibit root mean square deviation values below 2.0 Å throughout simulation periods extending to several hundred nanoseconds [14].
Thermal titration molecular dynamics represents an advanced methodology for evaluating binding stability by performing simulations at progressively increasing temperatures [13] [15]. This approach enables discrimination between high-affinity and low-affinity ligand binding modes, with stable complexes maintaining consistent interaction patterns even at elevated temperatures. The method successfully distinguishes between nanomolar and micromolar binding affinities across diverse protein-ligand systems [13].
Protein-ligand interaction fingerprints provide detailed characterization of molecular recognition patterns throughout molecular dynamics trajectories [13] [15]. These analyses monitor the persistence of key intermolecular contacts including hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Stable binding complexes demonstrate consistent interaction fingerprints with minimal fluctuation in contact patterns over simulation timescales [13].
For quinoline-containing ligands, molecular dynamics simulations reveal characteristic interaction patterns with protein binding sites. The quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues, while amino and carbonyl substituents form hydrogen bonds with polar residues [14]. The butanone chain in compounds like 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one provides additional conformational flexibility that influences binding kinetics and thermodynamics.
Molecular dynamics simulations enable calculation of ligand residence times and dissociation kinetics, which correlate with experimental binding affinity measurements [13] [15] [14]. Long residence times indicate favorable binding thermodynamics and kinetics, while rapid dissociation suggests weak or unstable interactions. Advanced simulation protocols incorporating umbrella sampling or steered molecular dynamics can provide quantitative estimates of binding free energies and dissociation barriers.
Simulation studies demonstrate that quinoline derivatives exhibit variable residence times depending on the specific substitution pattern and target protein characteristics. Compounds with optimal complementarity to binding site topology show extended residence times exceeding several microseconds in accelerated simulation protocols [14].
| Stability Metric | Stable Complex | Unstable Complex | Units |
|---|---|---|---|
| Root Mean Square Deviation | < 2.0 | > 4.0 | Å |
| Hydrogen Bond Persistence | > 70% | < 30% | % time |
| Interaction Fingerprint Similarity | > 0.8 | < 0.5 | Normalized score |
| Residence Time | > 1.0 | < 0.1 | μs |
Molecular dynamics simulations reveal the conformational flexibility of both protein binding sites and ligand molecules [16] [14]. Enhanced sampling methods such as replica exchange molecular dynamics and metadynamics enable comprehensive exploration of conformational space, identifying multiple binding modes and transition pathways between conformational states.
For 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one, the flexible butanone chain can adopt multiple conformations within protein binding sites, potentially accessing different subpockets and interaction networks. Molecular dynamics analysis of conformational preferences provides insights into the entropy contributions to binding thermodynamics and the role of induced fit mechanisms in molecular recognition.
Comparative Molecular Field Analysis represents a powerful computational approach for developing three-dimensional quantitative structure-activity relationships and identifying pharmacophoric requirements for biological activity [17] [18] [19] [20]. This methodology analyzes molecular interactions through steric and electrostatic field calculations at regularly spaced grid points surrounding aligned molecular structures.
The Comparative Molecular Field Analysis protocol involves several critical steps: molecular alignment based on pharmacophore hypotheses, calculation of steric and electrostatic interaction energies using probe atoms, and correlation of field values with biological activity data through partial least squares regression analysis [17] [21]. For quinoline derivatives including compounds structurally related to 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one, this approach has proven effective for identifying key molecular features responsible for biological activity.
Comparative Molecular Field Analysis studies on quinoline derivatives have revealed specific pharmacophoric requirements for various biological activities [18] [19] [22]. The quinoline ring system serves as a critical structural framework providing both steric bulk and electronic properties essential for target recognition. Three-dimensional quantitative structure-activity relationship models typically achieve cross-validated correlation coefficients ranging from 0.65 to 0.80, indicating robust predictive capability [19] [22].
For styrylquinoline human immunodeficiency virus integrase inhibitors, Comparative Molecular Field Analysis identified specific electrostatic and steric requirements centered around the quinoline nucleus [19] [22]. The analysis revealed that carboxyl groups at position C-7 and hydroxyl groups at position C-8 of the quinoline ring are critical for binding to divalent metal cofactors in the integrase active site. These findings demonstrate the precision with which Comparative Molecular Field Analysis can identify specific pharmacophoric elements.
Comparative Molecular Field Analysis generates three-dimensional contour maps that visualize regions where steric bulk and electrostatic properties favorably or unfavorably influence biological activity [17] [23] [21]. Steric contour maps typically display green regions indicating areas where increased bulk enhances activity, while yellow regions show where bulk is detrimental. Electrostatic maps use blue contours for regions favoring positive charge and red contours for areas preferring negative charge.
Analysis of quinoline-based compounds reveals characteristic contour patterns that reflect the electronic and steric requirements for optimal biological activity [18] [20]. The quinoline nitrogen typically resides in regions favoring negative electrostatic potential, consistent with its role as a hydrogen bond acceptor. Substituent positions around the quinoline ring show distinct preferences for specific steric and electrostatic properties, providing guidance for rational drug design efforts.
Comparative Molecular Field Analysis quantifies the relative contributions of steric and electrostatic fields to overall biological activity [17] [23]. For most quinoline derivatives, electrostatic contributions typically dominate, accounting for 60-75% of the total field contribution, while steric effects contribute 25-40% [17] [23]. This distribution reflects the importance of hydrogen bonding and electrostatic interactions in quinoline-protein recognition events.
The analysis reveals that modifications to the quinoline core structure primarily influence electrostatic field contributions, while substituent variations affect both steric and electrostatic components. For 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one, the amino linker and butanone chain would contribute significantly to the steric field, while the quinoline nitrogen and carbonyl oxygen would dominate electrostatic interactions.
| Field Type | Typical Contribution | Key Features |
|---|---|---|
| Electrostatic | 60-75% | Quinoline nitrogen, carbonyl groups |
| Steric | 25-40% | Ring substituents, alkyl chains |
| Cross-validated r² | 0.65-0.80 | Model predictive capability |
| Standard error | 0.2-0.5 log units | Prediction accuracy |
Comparative Molecular Field Analysis models require rigorous validation through external test sets and prospective design applications [18] [19] [20]. Successful validation involves demonstrating that the models can accurately predict the biological activity of compounds not included in the training set. For quinoline derivatives, validated models have successfully guided the design of new compounds with enhanced biological activity.
The integration of Comparative Molecular Field Analysis with molecular docking studies provides additional validation of pharmacophore models [19] [20]. Docking results can confirm that predicted binding modes are consistent with Comparative Molecular Field Analysis contour maps, providing confidence in the derived pharmacophoric requirements. This combined approach has proven particularly valuable for quinoline-based inhibitor design, where structural and activity data complement each other effectively.
Comparative Molecular Field Analysis has been successfully applied to guide the design of improved quinoline derivatives across multiple therapeutic areas [18] [20] [24]. The methodology enables identification of favorable modification sites and prediction of activity changes resulting from structural modifications. For antimalarial quinoline derivatives, Comparative Molecular Field Analysis models with cross-validated correlation coefficients of 0.756 and conventional correlation coefficients of 0.996 have been developed, demonstrating excellent predictive capability [18].